Structural Uniqueness Within the CCR4 Antagonist Patent Space: Cyclopentyl vs. Common Aryl/Aralkyl Amide Side Chains
Among the piperazinyl-pyrimidine derivatives claimed in US 9,493,453 B2 as CCR4 antagonists, the 2-cyclopentylacetamide side chain represents a distinct alicyclic amide motif that differs from the more commonly exemplified aromatic, heteroaromatic, and straight-chain alkyl amides [1]. While quantitative CCR4 IC50 values for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide have not been disclosed in the public domain, the patent's structure–activity relationship (SAR) tables indicate that cyclopentyl-containing analogs retain antagonist activity, whereas certain phenylacetamide and benzamide analogs show reduced or absent CCR4 binding under identical assay conditions [1]. This establishes the cyclopentyl group as a pharmacophoric discriminator within the series.
| Evidence Dimension | Presence of cyclopentylacetamide vs. aryl/heteroaryl amide side chains in CCR4 antagonist piperazinyl-pyrimidines |
|---|---|
| Target Compound Data | Contains 2-cyclopentylacetamide at the pyrimidine 4-position; included in the generic Formula I of US 9,493,453 B2 |
| Comparator Or Baseline | Exemplified compounds bearing phenylacetamide, benzamide, or heteroaryl amide side chains (e.g., 2-(4-fluorophenyl)acetamide, quinoline-2-carboxamide analogs) |
| Quantified Difference | Specific comparative IC50 data for the target compound are not publicly available; SAR tables in the patent qualitatively indicate differential activity dependent on the amide side chain (cycloalkyl vs. aryl) |
| Conditions | CCR4 binding and functional antagonist assays as described in US 9,493,453 B2 (chemotaxis inhibition, calcium flux) |
Why This Matters
The cyclopentylacetamide group provides a structurally distinguishable pharmacophore that cannot be achieved with simple aromatic or linear alkyl amides, making this compound a specific tool for exploring the SAR of alicyclic amide contributions to CCR4 antagonism.
- [1] Li S, Wang Y, Xiao J, Ma D, Gong H, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2. Granted November 15, 2016. See particularly Formula I, claims 1–20, and detailed description of exemplary compounds. View Source
